molecular formula C22H33NO4 B12615497 4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one CAS No. 918639-57-3

4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12615497
CAS No.: 918639-57-3
M. Wt: 375.5 g/mol
InChI Key: PBMAWYUPYSRISD-UHFFFAOYSA-N
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Description

4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a high-purity chemical reagent designed for use in biochemical and phytochemical research. This specialty compound is anticipated to be of significant interest for investigating the biosynthesis and function of benzoxazinoids, a class of protective and allelopathic compounds found in some plants . Researchers may utilize it as a standard or as a precursor in studies exploring the enzymatic pathways involved in plant defense mechanisms, such as those catalyzed by related monooxygenase enzymes like CYP71C3 . Its structure, featuring a long-chain tetradecanoyl ester, suggests potential utility in probing the structure-activity relationships of benzoxazinoids or their metabolic intermediates. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and conduct appropriate risk assessments prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918639-57-3

Molecular Formula

C22H33NO4

Molecular Weight

375.5 g/mol

IUPAC Name

(3-oxo-1,4-benzoxazin-4-yl) tetradecanoate

InChI

InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22(25)27-23-19-15-13-14-16-20(19)26-18-21(23)24/h13-16H,2-12,17-18H2,1H3

InChI Key

PBMAWYUPYSRISD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde derivatives with long-chain fatty acids in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

  • **Reduction

Biological Activity

4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a compound that belongs to the class of benzoxazinones, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and anti-inflammatory treatments.

  • Molecular Formula : C22H33NO4
  • Molecular Weight : 375.5 g/mol
  • CAS Number : 918639-57-3
  • Physical State : Solid

Anticancer Properties

Research indicates that benzoxazinones exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

CompoundMechanism of ActionCancer TypeReference
This compoundInduction of apoptosis via mitochondrial pathwayBreast Cancer
6-Acetyl-2H-1,4-benzoxazin-3(4H)-oneInhibition of cell proliferationLung Cancer

Anti-inflammatory Effects

Benzoxazinones have also been studied for their anti-inflammatory effects. The compound this compound has shown promise in reducing inflammation markers in vitro. For instance, it was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures.

Case Studies

  • Breast Cancer Study : In a controlled experiment, this compound was administered to breast cancer cell lines. Results indicated a significant reduction in cell viability and increased markers of apoptosis compared to control groups, suggesting its potential as a therapeutic agent against breast cancer.
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It affects the expression and release of various cytokines involved in inflammatory processes.

Safety and Toxicity

While preliminary studies suggest beneficial effects, safety assessments are crucial. The compound has been noted to cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Benzoxazinone Derivatives

Compound Name Substituents Key Bioactivity Reference(s)
4-(Tetradecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one Tetradecanoyloxy at C4 Not reported in evidence -
DIMBOA 7-Methoxy, 2,4-dihydroxy Phytotoxic, antifeedant
DIBOA-Glc 2-O-β-D-glucopyranosyl Allelopathic, plant defense
7-Methyl-2-propyl-2H-1,4-benzoxazin-3(4H)-one (4e) Methyl at C7, propyl at C2 Antifungal (vs. Candida albicans)
Acanthosides A-D Benzoyl or glycosyl groups Cytotoxic (IC₅₀: 7.8–26.6 μM)
6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one Ethylsulfonyl at C6 Structural data only

Key Observations:

  • Substituent Position : Antifungal activity in compound 4e (methyl and propyl groups at C7/C2) highlights the importance of alkyl chain length and position . Cytotoxicity in Acanthosides A-D correlates with benzoyl/glycosyl modifications, suggesting substituent polarity influences target specificity .

Antimicrobial and Antifungal Activity

  • Propanolamine Derivatives: 2H-1,4-benzoxazin-3(4H)-ones with propanolamine moieties exhibit broad-spectrum activity against plant pathogens (e.g., Xanthomonas oryzae, IC₅₀: 12–45 μM) .
  • Halogenated Derivatives : Chlorine or fluorine substitution (e.g., 7-chloro derivatives in ) enhances antifungal potency against Aspergillus niger (MIC: <10 μg/mL) .

Cytotoxic Activity

  • Acanthosides A-D: These benzoxazolinone derivatives exhibit selective cytotoxicity against HepG2 (IC₅₀: 7.8 μM) and HeLa cells, attributed to benzoyl group interactions with cellular kinases .
  • Glucosylated Derivatives: Compounds like (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one () may improve water solubility but reduce cytotoxicity compared to non-glycosylated analogs .

Physicochemical Data

Table 2: Physicochemical Comparison of Select Derivatives

Compound Molecular Formula Melting Point (°C) Solubility Trends Reference(s)
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one C₁₂H₁₃NO₃ 52–54 Lipophilic
5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one C₉H₁₀N₂O₂ Not reported Moderate polarity
Target Compound (4-Tetradecanoyloxy) C₂₃H₃₅NO₄ Not reported Highly lipophilic -

Key Trends:

  • Stability: Benzoxazinones with electron-withdrawing groups (e.g., sulfonyl in ) may exhibit enhanced metabolic stability compared to hydroxylated analogs .

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